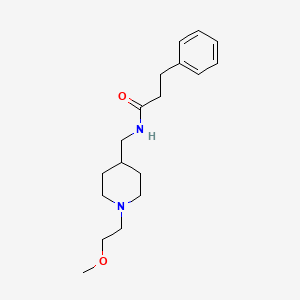

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide

Description

N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide (CAS: 953930-42-2) is a synthetic compound featuring a piperidine core substituted with a 2-methoxyethyl group at the 1-position and a methyl-linked propanamide chain at the 4-position. The propanamide moiety is further substituted with a phenyl group at the 3-position. The compound’s methoxyethyl group may enhance solubility compared to more lipophilic analogs, while the phenylpropanamide backbone provides a scaffold for receptor binding .

Properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-22-14-13-20-11-9-17(10-12-20)15-19-18(21)8-7-16-5-3-2-4-6-16/h2-6,17H,7-15H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRTXACOAGRRLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide, also known by its chemical name and CAS number 1421450-45-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a piperidine ring, a phenyl group, and an amide functional group. Its molecular formula is with a molecular weight of 290.4 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆N₂O₂ |

| Molecular Weight | 290.4 g/mol |

| CAS Number | 1421450-45-4 |

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). It is believed to act as a ligand for dopamine receptors, particularly the D2 receptor subtype. This interaction modulates neurotransmitter release, influencing various physiological processes.

Pharmacological Effects

- Dopamine Receptor Affinity : Research indicates that compounds similar to this compound exhibit significant affinity for dopamine D2 receptors. For instance, studies on related piperazine derivatives have shown affinities in the nanomolar range (Ki = 54 nM) for the D2 receptor, suggesting potential applications in treating disorders such as schizophrenia and Parkinson's disease .

- Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic properties, potentially mediated through its action on opioid receptors or modulation of pain pathways in the CNS.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective effects, possibly by reducing oxidative stress or inflammation in neuronal tissues.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- A study explored the structure-activity relationship (SAR) of piperidine derivatives, revealing that modifications to the piperidine ring significantly impacted their affinity for dopamine receptors .

- Another investigation into the pharmacological profiles of similar compounds indicated promising results in preclinical models for conditions such as anxiety and depression, highlighting their potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide with structurally related compounds:

Key Differences and Implications

Piperidine Substitutions: The target compound’s 2-methoxyethyl group on piperidine contrasts with the methoxymethyl group in and the 2-phenylethyl group in β'-phenyl fentanyl . In Goxalapladib , the same 1-(2-methoxyethyl)piperidin-4-yl group is present but integrated into a larger, more complex structure targeting atherosclerosis, indicating versatility in therapeutic applications.

Propanamide Modifications :

- The 3-phenylpropanamide chain in the target compound is analogous to β'-phenyl fentanyl but lacks the additional phenethyl group on the piperidine, which is critical for opioid receptor potency in fentanyl analogs .

- Compound 12f replaces the piperidine-linked propanamide with a phenyl-ethoxy group, demonstrating how positional changes alter physicochemical properties (e.g., 12f’s melting point: 116.8–117.8°C vs. β'-phenyl fentanyl’s liquid state).

Pharmacological and Safety Profiles: Fentanyl analogs (e.g., β'-phenyl fentanyl) are associated with high opioid receptor affinity and overdose risks , whereas the target compound’s methoxyethyl group may attenuate such effects. The compound in (CAS 61086-18-8) is classified as a pharmaceutical intermediate with unknown toxicity, highlighting the need for further safety studies on structurally related molecules.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide, and how can yield be optimized?

- Methodological Answer : A multi-step synthesis involving coupling reactions (e.g., amide bond formation) and purification via column chromatography is typically employed. For example, refluxing with propionic anhydride followed by extraction with CHCl₃ and basification with NaOH can yield intermediates. Optimizing reaction time (e.g., 12-hour reflux) and using argon atmosphere to prevent oxidation may improve yield . Yield comparisons with analogous compounds suggest adjusting stoichiometry and catalyst loading (e.g., palladium-based catalysts) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying structural integrity, with key signals for aromatic protons (~7.2–7.4 ppm) and methoxy groups (~3.7 ppm). Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight (e.g., m/z 380 for related analogs). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate functional groups .

Q. How should researchers handle stability challenges during storage and experimental use?

- Methodological Answer : Store the compound in anhydrous conditions at 2–8°C to prevent hydrolysis. Avoid prolonged exposure to light or oxygen, as the piperidinyl and methoxyethyl groups may degrade. Use inert atmospheres (e.g., argon) during synthesis. Stability under physiological conditions (e.g., pH 7.4 buffers) should be tested via HPLC monitoring over 24–72 hours .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to receptors like opioid or sigma-1 receptors. Use crystal structures from the Protein Data Bank (PDB) for homology modeling. Quantitative structure-activity relationship (QSAR) studies may correlate substituent effects (e.g., methoxyethyl vs. benzyl groups) with activity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Cross-validate assays (e.g., in vitro receptor binding vs. cellular functional assays) to confirm target engagement. Adjust experimental parameters such as cell line selection (e.g., HEK293 vs. CHO cells) or buffer composition. Meta-analyses of dose-response curves and statistical power calculations (e.g., ANOVA) can identify outliers .

Q. How can metabolic pathways and pharmacokinetic profiles be systematically evaluated?

- Methodological Answer : Use liver microsome assays (human/rodent) to identify phase I/II metabolites via LC-MS/MS. Pharmacokinetic parameters (e.g., half-life, bioavailability) should be assessed in rodent models using intravenous and oral administration. Compare with structurally related compounds to infer metabolic hotspots (e.g., piperidine N-demethylation) .

Q. What experimental designs are effective for comparative studies with structural analogs?

- Methodological Answer : Synthesize analogs with modifications to the piperidine (e.g., 4-methyl substitution) or phenylpropanamide moieties. Use parallel functional assays (e.g., cAMP inhibition for GPCR targets) and ADMET profiling. Statistical clustering (e.g., principal component analysis) can group compounds by activity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.